N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O3 and its molecular weight is 394.446. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds structurally related to N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide have been synthesized and analyzed for their vibrational spectra and electronic properties. Studies have demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and promising application in photovoltaic cells. Moreover, the non-linear optical (NLO) activity of these compounds suggests varied applications in the field of optical materials technology. Molecular docking studies with cyclooxygenase 1 (COX1) have also been performed to understand ligand-binding interactions, underscoring the compound's relevance in biological research (Mary et al., 2020).
Antiallergic Agents
Research on analogs of the given compound has led to the discovery of new antiallergic agents. This includes studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, highlighting the process of synthesis and evaluation for antiallergic potency. Such studies expand the compound's application into therapeutic areas, particularly in the development of novel antiallergic compounds with improved potency and efficacy (Menciu et al., 1999).
Analgesic Agents
Further pharmacological evaluation of related compounds has identified potent analgesic agents among (indol-3-yl)alkylamides. This research underscores the therapeutic potential of such compounds in pain management, revealing comparable potency to established analgesic drugs. The findings open avenues for the development of new analgesic medications based on structural modifications and optimizations of the original compound (Fouchard et al., 2001).
Anticancer Activity
In the realm of cancer research, novel fluorine-substituted compounds related to the original chemical have been synthesized and tested for their anti-lung cancer activity. Such studies highlight the role of structural analogs in the development of new therapeutic agents targeting specific types of cancer, underscoring the compound's potential utility in oncological research and treatment development (Hammam et al., 2005).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c1-16-3-5-19(6-4-16)15-29-22-13-26(17(2)11-21(22)27)14-23(28)25-12-18-7-9-20(24)10-8-18/h3-11,13H,12,14-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNVEMLEBUKHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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